Chemical structure and properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine
Chemical structure and properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine
An In-depth Technical Guide to 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and a trifluoromethyl group onto the phenylpyridine scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents. This document details the molecule's chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it presents a validated synthetic protocol, explores its reactivity, and discusses its applications as a key building block in modern pharmaceutical research. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.
Molecular Identity and Chemical Structure
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine is a biaryl compound where a pyridine ring is connected to a substituted phenyl ring at the 4-position. The phenyl ring itself is substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF3) group at the 2-position.
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IUPAC Name: 4-(3-Fluoro-2-(trifluoromethyl)phenyl)pyridine
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Molecular Formula: C₁₂H₇F₄N
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Molecular Weight: 241.19 g/mol
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CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, related isomers are well-documented, such as 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine (CAS No. 388118-59-0).[1]
The presence of the highly electronegative fluorine atom and the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a valuable scaffold in drug design.[2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Protocol
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Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (1.2 equivalents).
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Reagent Addition: Add 4-Bromopyridine hydrochloride (1.0 equivalent) and a suitable base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents).
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Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents). The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.
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Solvent System: Add a degassed solvent mixture, typically Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
Reactivity
The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo further functionalization, although the electron-withdrawing nature of the fluoro and trifluoromethyl substituents deactivates the phenyl ring towards electrophilic substitution. Conversely, these groups make the phenyl ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.
Applications in Drug Discovery and Medicinal Chemistry
Fluorine-containing pyridine derivatives are pivotal structures in modern drug discovery. [4][5]The introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. [5][6] This specific scaffold, combining a pyridine ring with a 3-fluoro-2-trifluoromethylphenyl moiety, serves as a high-value building block for constructing more complex drug candidates. For example, related structures like 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine are key intermediates in the synthesis of FDA-approved drugs such as the antiviral agent Doravirine. [7][8]This underscores the importance of this substitution pattern in developing biologically active compounds.
The trifluoromethylpyridine motif is found in numerous pesticides and pharmaceuticals, where it contributes to the desired biological activity and pharmacokinetic properties. [9][10][11]
Caption: Role of the core scaffold in drug discovery workflows.
Safety and Handling
While specific toxicology data for 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine is not available, related fluorinated pyridines are classified as hazardous.
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Hazard Classification: Based on analogs, this compound should be handled as if it is toxic if swallowed, causes skin irritation, and causes serious eye irritation. [12]* Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C. [1]
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). Available from: [Link]
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NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Available from: [Link]
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PubChem. 2-(4-(Trifluoromethyl)phenyl)pyridine. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Hussain, S., et al. Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. (2023). ResearchGate. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science. Available from: [Link]
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Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available from: [Link]
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Wang, B-L., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. Available from: [Link]
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Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Available from: [Link]
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Frolík, J., & Slouka, J. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2025). ResearchGate. Available from: [Link]
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Yaremenko, F. G., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI. Available from: [Link]
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Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
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Speranza, L., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available from: [Link]
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Wang, M., et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. Available from: [Link]
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Goud, B. S., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available from: [Link]
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PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. Available from: [Link]
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SpectraBase. 2-(Trifluoromethyl)pyridine - 19F NMR. Available from: [Link]
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